molecular formula C18H21ClN2O3 B5415274 2-(5-chloro-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide

2-(5-chloro-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide

Cat. No. B5415274
M. Wt: 348.8 g/mol
InChI Key: LTDLJDMLFILOKN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It has been reported as an intermediate in the synthesis of glyburide .


Synthesis Analysis

The synthesis of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring, which contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . The six pi electrons obey Huckel’s rule so benzene is especially stable . This means that the aromatic ring want to be retained during reactions .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed one can expect them to react further by one or more of the following modes: 1. The cation may bond to a nucleophile to give a substitution or addition product. 2. The cation may transfer a proton to a base, giving a double bond product. 3. The cation may rearrange to a more stable carbocation, and then react by mode #1 or #2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It is an aromatic compound with a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Mechanism of Action

The mechanism of action of this compound involves a free radical reaction . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br . It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .

Future Directions

From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-[5-chloro-2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-12(13-6-4-3-5-7-13)21-10-14-8-16(23-2)17(9-15(14)19)24-11-18(20)22/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDLJDMLFILOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2Cl)OCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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